molecular formula C20H16N2O7 B13377809 Dimethyl 5,5-dicyano-4,6-di(2-furyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate

Dimethyl 5,5-dicyano-4,6-di(2-furyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate

Cat. No.: B13377809
M. Wt: 396.3 g/mol
InChI Key: NMMIFVVJLCKHHO-UHFFFAOYSA-N
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Description

Dimethyl 5,5-dicyano-4,6-di(2-furyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate is a complex organic compound featuring multiple functional groups, including cyano, furan, hydroxy, and ester groups

Properties

Molecular Formula

C20H16N2O7

Molecular Weight

396.3 g/mol

IUPAC Name

dimethyl 5,5-dicyano-4,6-bis(furan-2-yl)-2-hydroxycyclohexene-1,3-dicarboxylate

InChI

InChI=1S/C20H16N2O7/c1-26-18(24)13-15(11-5-3-7-28-11)20(9-21,10-22)16(12-6-4-8-29-12)14(17(13)23)19(25)27-2/h3-8,13,15-16,23H,1-2H3

InChI Key

NMMIFVVJLCKHHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C(C(C(=C1O)C(=O)OC)C2=CC=CO2)(C#N)C#N)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5,5-dicyano-4,6-di(2-furyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the cyclization of a precursor molecule containing furan and cyano groups under acidic or basic conditions. The reaction conditions would need to be carefully controlled to ensure the formation of the desired cyclohexene ring structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5,5-dicyano-4,6-di(2-furyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The cyano groups can be reduced to amines.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the cyano groups would yield primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the production of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of Dimethyl 5,5-dicyano-4,6-di(2-furyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate would depend on its specific application. For example, in a biochemical context, it could interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5,5-dicyano-4,6-di(2-thienyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate: Similar structure but with thiophene rings instead of furan rings.

    Dimethyl 5,5-dicyano-4,6-di(2-pyridyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate: Similar structure but with pyridine rings instead of furan rings.

Uniqueness

Dimethyl 5,5-dicyano-4,6-di(2-furyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate is unique due to the presence of furan rings, which can impart different electronic and steric properties compared to thiophene or pyridine analogs

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